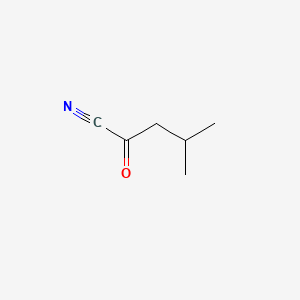
4-Methyl-2-oxopentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a nitrile and a ketone, characterized by the presence of a nitrile group (-C≡N) and a ketone group (C=O) in its structure. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methyl-2-oxopentanenitrile can be synthesized through several methods. One common method involves the reaction of 4-methyl-2-pentanone with cyanide sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles and amides.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-oxopentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Methyl-2-oxopentanenitrile involves its interaction with specific molecular targets. The nitrile group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biochemical effects. The ketone group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-4-oxopentanenitrile
- 4-Methyl-2-oxovarelonitrile
- 3-Methylbutyryl cyanide
- Pentanenitrile, 4-methyl-2-oxo-
Uniqueness
4-Methyl-2-oxopentanenitrile is unique due to its specific combination of a nitrile and a ketone group, which imparts distinct chemical reactivity and biological properties. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Eigenschaften
| 66582-16-9 | |
Molekularformel |
C6H9NO |
Molekulargewicht |
111.14 g/mol |
IUPAC-Name |
3-methylbutanoyl cyanide |
InChI |
InChI=1S/C6H9NO/c1-5(2)3-6(8)4-7/h5H,3H2,1-2H3 |
InChI-Schlüssel |
UYCTVHPXUZNWSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-dimethyl-N'-[(E)-pyridin-2-ylmethylidene]furan-3-carbohydrazide](/img/structure/B11998660.png)

![13-Methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B11998669.png)
![2-[(dimethylamino)methyl]-3,4-dihydro-1(2H)-phenanthrenone hydrochloride](/img/structure/B11998677.png)

![5-(4-Tert-butylphenyl)-4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11998686.png)
![4-bromo-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11998698.png)
![N'-[(E)-(4-bromophenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B11998710.png)
![2-[3-(Benzyloxy)propyl]malonic acid](/img/structure/B11998716.png)


![2-ethoxy-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998729.png)
![(10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B11998733.png)

